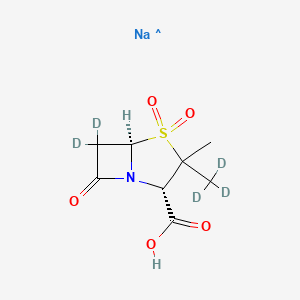
Sulbactam-d5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbactam-d5 (sodium) is a deuterium-labeled derivative of sulbactam sodium, a β-lactamase inhibitor. This compound is primarily used in combination with β-lactam antibiotics to combat bacterial infections, particularly those caused by β-lactamase-producing bacteria. The deuterium labeling in Sulbactam-d5 (sodium) makes it a valuable tool in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulbactam involves several key steps. One common method starts with 6-aminopenicillanic acid (6-APA) as the raw material. The process includes a diazotization-bromination reaction using bromine as the brominating agent, followed by oxidation with potassium permanganate to form the sulfone. The final step involves hydrogenation reduction in the presence of a catalyst, such as Raney nickel, to yield sulbactam .
Industrial Production Methods
Industrial production of sulbactam follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of hydrobromic acid to increase reaction conversion rates and phase transfer catalysts to enhance the efficiency of the bromination reaction. The use of Raney nickel as a catalyst in the hydrogenation step ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulbactam-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulbactam to its sulfone form using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation reduction to convert the sulfone back to sulbactam.
Substitution: Diazotization-bromination reactions to introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of Raney nickel for reduction reactions.
Brominating Agents: Bromine for diazotization-bromination reactions.
Major Products
The major products formed from these reactions include sulbactam, its sulfone derivative, and various brominated intermediates .
Scientific Research Applications
Sulbactam-d5 (sodium) has several scientific research applications:
Analytical Chemistry: Used as an internal standard in the development and validation of analytical methods for pharmaceutical formulations.
Pharmacokinetics and Excretion Studies: Instrumental in understanding the behavior of sulbactam in the human body.
Antibacterial Activity and Resistance Mechanisms: Supports investigations into the antibacterial activity and resistance mechanisms of sulbactam.
Mechanism of Action
Sulbactam-d5 (sodium) acts as a β-lactamase inhibitor. It binds irreversibly to β-lactamase enzymes, preventing them from degrading β-lactam antibiotics. This action restores the efficacy of β-lactam antibiotics against β-lactamase-producing bacteria. Sulbactam itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .
Comparison with Similar Compounds
Similar Compounds
Durlobactam: A β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.
Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics to combat resistant bacterial strains.
Uniqueness
Sulbactam-d5 (sodium) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis of the compound in biological systems.
Properties
Molecular Formula |
C8H11NNaO5S |
|---|---|
Molecular Weight |
261.26 g/mol |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI Key |
SXKMQCSYTIDQTC-KOYHQTOCSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)O)[2H].[Na] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















